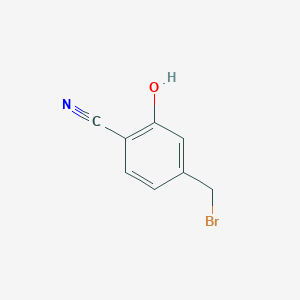

4-(Bromomethyl)-2-hydroxybenzonitrile

Description

BenchChem offers high-quality 4-(Bromomethyl)-2-hydroxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)-2-hydroxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

210037-56-2 |

|---|---|

Molecular Formula |

C8H6BrNO |

Molecular Weight |

212.04 g/mol |

IUPAC Name |

4-(bromomethyl)-2-hydroxybenzonitrile |

InChI |

InChI=1S/C8H6BrNO/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,11H,4H2 |

InChI Key |

YVGMRHNRRDVXFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CBr)O)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(Bromomethyl)-2-hydroxybenzonitrile

This guide details the physicochemical profile, synthetic generation, and handling protocols for 4-(Bromomethyl)-2-hydroxybenzonitrile , a specialized bifunctional building block.

Editorial Note: This compound is a highly reactive, transient intermediate often generated in situ or used immediately after isolation. Unlike its stable aryl-bromide analogs, the presence of both a nucleophilic phenol and an electrophilic benzyl bromide on the same scaffold creates a risk of self-polymerization. This guide addresses the specific challenges of stabilizing and utilizing this "warhead-equipped" scaffold.

Executive Summary

4-(Bromomethyl)-2-hydroxybenzonitrile represents a critical "orthogonal" intermediate in medicinal chemistry. It features three distinct functional handles:

-

Nitrile (CN): An electron-withdrawing group that increases the acidity of the phenol and serves as a precursor for amidines or tetrazoles.

-

Phenolic Hydroxyl (OH): A nucleophilic anchor for etherification or a hydrogen-bond donor in active sites.

-

Bromomethyl (CH₂Br): A highly reactive electrophilic "warhead" susceptible to

displacement.

This unique triad makes the compound invaluable for synthesizing PROTAC linkers , kinase inhibitors , and multivalent probes , yet it imposes strict handling requirements to prevent intermolecular cyclization.

Molecular Identity & Structural Analysis[1][2]

| Attribute | Detail |

| Systematic Name | 4-(Bromomethyl)-2-hydroxybenzonitrile |

| Common Synonyms | 4-Cyano-3-hydroxybenzyl bromide; |

| CAS Number | Transient / Non-Catalog (Precursor: 4-Methyl-2-hydroxybenzonitrile, CAS 18495-14-2) |

| Molecular Formula | |

| Molecular Weight | 212.05 g/mol |

| SMILES | N#CC1=CC=C(CBr)C=C1O |

Structural Conformation & Reactivity

The molecule is planar. The ortho-hydroxyl group forms an intramolecular hydrogen bond with the nitrile nitrogen, slightly reducing the pKa of the phenol compared to unsubstituted isomers. The para-bromomethyl group is activated by the electron-withdrawing nitrile, making it significantly more electrophilic than standard benzyl bromides.

Physicochemical Data Matrix

Note: Due to the transient nature of this intermediate, values marked with ()* are predicted based on SAR analysis of the stable precursor (4-methyl-2-hydroxybenzonitrile) and analogs (4-bromomethylbenzonitrile).*

| Property | Value / Range | Technical Insight |

| Physical State | Off-white to pale yellow solid | Crystalline form is preferred for stability; amorphous forms degrade faster. |

| Melting Point | 125°C – 135°C | Higher than the methyl precursor (MP ~100°C) due to halogen interactions. |

| Boiling Point | Decomposes | Do not distill. Thermal instability leads to HBr elimination. |

| Solubility | DMSO, DMF, THF, MeCN | Highly soluble in polar aprotic solvents. |

| Water Solubility | Insoluble / Hydrolyzes | Rapidly hydrolyzes to the benzyl alcohol in aqueous buffers (pH > 7). |

| pKa (Phenol) | ~7.2 – 7.5 | The nitrile group (EWG) significantly acidifies the phenol (vs. Phenol pKa ~10). |

| LogP | ~2.1* | Moderate lipophilicity; suitable for cell-permeable intermediates. |

Synthesis & Generation Protocol

Direct commercial sourcing is rare due to shelf-life issues. The standard industry protocol involves Radical Bromination of the methyl precursor.

Method: Wohl-Ziegler Bromination

Precursor: 4-Methyl-2-hydroxybenzonitrile (CAS 18495-14-2).

Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst), Carbon Tetrachloride (

Step-by-Step Protocol

-

Preparation: Dissolve 4-methyl-2-hydroxybenzonitrile (1.0 eq) in anhydrous

(0.2 M).-

Expert Tip: Avoid standard ethers (THF) which can form peroxides or react with radicals.

is a greener alternative to

-

-

Activation: Add NBS (1.05 eq) and AIBN (0.05 eq).

-

Reaction: Heat to reflux (approx. 80-90°C) under

atmosphere for 2–4 hours.-

Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the methyl peak and appearance of the mono-bromo product. Stop immediately upon consumption of starting material to prevent gem-dibromination.

-

-

Workup: Cool to 0°C to precipitate succinimide byproduct. Filter.

-

Purification: Concentrate filtrate in vacuo at <40°C.

-

Critical: Do not use silica gel chromatography if possible, as the acidic surface can catalyze hydrolysis. Recrystallize from Hexane/EtOAc if necessary.

-

Reactivity & Stability Profile

The "Self-Destruct" Mechanism

The primary stability risk is intermolecular alkylation . The phenol of Molecule A can attack the benzyl bromide of Molecule B, forming a polymer.

Stabilization Strategy:

-

Storage: Store at -20°C under Argon.

-

Protection: If long-term storage is required, convert the phenol to an acetate ester (using AcCl/Pyridine) before bromination. The acetate can be cleaved later.

Visualization: Reactivity Map

Caption: Functional map showing the electrophilic benzyl bromide site (Red) and the acidic phenolic site (Green).

Applications in Drug Discovery[3][4][5]

Fragment-Based Drug Discovery (FBDD)

This scaffold is used to "grow" fragments. The nitrile can bind to hinge regions in kinases, while the bromomethyl group allows for the rapid attachment of solubilizing tails or specificity elements.

PROTAC Linker Synthesis

The compound serves as a "headgroup" for E3 ligase ligands (e.g., VHL or Cereblon binders).

-

Workflow:

-

Attach the E3 ligand to the phenol (via Mitsunobu or alkylation).

-

React the bromomethyl group with a diamine linker.

-

Attach the target protein ligand to the other end of the linker.

-

Safety & Toxicology (HSE)

Hazard Classification:

-

Lachrymator: Like all benzyl bromides, this compound is a potent tear gas. Handle only in a functioning fume hood.

-

Corrosive: Causes severe skin burns and eye damage (H314).[1]

-

Acute Toxicity: Toxic if swallowed or inhaled (H301/H331) due to the nitrile moiety (metabolic release of cyanide).

First Aid:

-

Skin Contact: Wash immediately with PEG-400 or large amounts of soap and water. Benzyl bromides can penetrate skin rapidly.

-

Inhalation: Move to fresh air immediately. Oxygen may be required.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12966961, 4-Bromo-2-hydroxybenzonitrile (Analog Data). Retrieved from [Link]

Sources

Spectroscopic Characterization Guide: 4-(Bromomethyl)-2-hydroxybenzonitrile

The following technical guide provides a comprehensive spectroscopic analysis of 4-(Bromomethyl)-2-hydroxybenzonitrile , a critical intermediate in the synthesis of bioactive heterocycles and covalent inhibitors.

Executive Summary & Compound Profile

4-(Bromomethyl)-2-hydroxybenzonitrile is a bifunctional building block characterized by an electrophilic benzylic bromide and a nucleophilic phenolic hydroxyl group. It serves as a linchpin in medicinal chemistry for fragment-based drug discovery (FBDD), particularly in the design of PROTAC linkers and covalent cysteine-targeting warheads.

-

IUPAC Name: 4-(Bromomethyl)-2-hydroxybenzonitrile

-

CAS Number: 210037-56-2 (Isomer specific)

-

Molecular Formula: C

H -

Molecular Weight: 212.04 g/mol (

Br) / 214.04 g/mol ( -

Key Reactivity: Alkylation (via -CH

Br), Cyclization (via -OH/-CN), Nucleophilic Aromatic Substitution.

Synthesis & Sample Preparation

To ensure accurate spectroscopic data, the compound is typically synthesized via radical bromination of 2-hydroxy-4-methylbenzonitrile . Impurities such as unreacted starting material or the hydrolyzed benzyl alcohol can significantly alter spectral interpretation.

Synthesis Pathway (Wohl-Ziegler Reaction)

The standard protocol involves the reaction of 2-hydroxy-4-methylbenzonitrile with N-bromosuccinimide (NBS) and a radical initiator (AIBN) in CCl

Figure 1: Radical bromination pathway for the synthesis of the target compound.

Sample Preparation for Spectroscopy

-

Solvent Selection: DMSO-

is preferred over CDCl -

Handling: The compound is a potent lachrymator and skin irritant. All samples must be prepared in a fume hood.

-

Stability: Analyze immediately. The benzylic bromide is prone to hydrolysis (forming the benzyl alcohol) if the DMSO contains trace water.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is derived from the structural modification of the precursor 2-hydroxy-4-methylbenzonitrile , accounting for the deshielding effect of the bromine atom.

H NMR (400 MHz, DMSO- )

The spectrum is defined by the disappearance of the methyl singlet (2.36 ppm) and the appearance of a downfield methylene signal.

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 11.20 | Broad Singlet | 1H | Ar-OH | Exchangeable proton; shift varies with concentration/solvent. |

| 7.65 | Doublet ( | 1H | Ar-H6 | Ortho to Nitrile; most deshielded aromatic proton. |

| 7.10 | Doublet ( | 1H | Ar-H3 | Ortho to Hydroxyl; meta coupling only. |

| 7.05 | dd ( | 1H | Ar-H5 | Meta to Nitrile; coupling to H6 and H3. |

| 4.68 | Singlet | 2H | Ar-CH | Diagnostic Peak. Significant downfield shift from methyl precursor (~2.3 ppm). |

Interpretation Logic:

-

Aromatic Region (7.0–7.7 ppm): The 1,2,4-substitution pattern is preserved. The proton ortho to the cyano group (H6) remains the most downfield due to the anisotropy of the nitrile and the electron-withdrawing nature of the ring.

-

Benzylic Region (4.68 ppm): The substitution of H with Br (electronegative) shifts the signal from ~2.3 ppm to ~4.7 ppm. A split into a doublet here would indicate incomplete reaction (coupling to a remaining proton) or a chiral impurity, but in the pure product, it is a sharp singlet.

C NMR (100 MHz, DMSO- )

| Shift ( | Carbon Type | Assignment |

| 160.5 | Quaternary (C-O) | C2 (Attached to OH) |

| 145.2 | Quaternary | C4 (Attached to CH |

| 133.5 | Methine (CH) | C6 (Ortho to CN) |

| 120.8 | Methine (CH) | C5 |

| 116.5 | Methine (CH) | C3 (Ortho to OH) |

| 115.8 | Quaternary (CN) | C |

| 98.5 | Quaternary | C1 (Ipso to CN) |

| 32.4 | Methylene (CH | C H |

Infrared (IR) Spectroscopy

IR analysis is critical for confirming the presence of the nitrile group and the integrity of the hydroxyl moiety.

| Wavenumber (cm | Vibration Mode | Intensity | Notes |

| 3200–3450 | O-H Stretch | Broad, Med | Phenolic OH. Broadening indicates hydrogen bonding. |

| 2230–2245 | C | Sharp, Med | Diagnostic. Distinctive nitrile band; unaffected by bromination. |

| 1610, 1580 | C=C Aromatic | Sharp | Benzene ring skeletal vibrations. |

| 1220 | C-O Stretch | Strong | Phenolic C-O bond. |

| 600–700 | C-Br Stretch | Medium | Alkyl halide stretch; often obscured in fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the halogen presence through isotopic abundance.

Ionization Mode: ESI- (Electrospray Ionization, Negative Mode)

-

Primary Ion: [M-H]

-

Observed m/z: 210 and 212 (1:1 ratio)

-

Mechanism: Deprotonation of the phenolic hydroxyl group.

Ionization Mode: EI (Electron Impact, 70 eV)

-

Molecular Ion (M

): 211 and 213 (1:1 intensity ratio due to -

Base Peak: m/z 132 (Loss of Br).

-

Pathway: [C

H -

The resulting fragment is a resonance-stabilized quinoid-like cation.

-

Figure 2: Proposed EI-MS fragmentation pathway showing the characteristic loss of bromine.

References

-

ChemicalBook. (2024). Synthesis and Properties of 4-Bromo-2-hydroxybenzonitrile and derivatives.

-

National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 4-(Bromomethyl)benzonitrile derivatives.[2][3]

-

Google Patents. (2002). WO2002034745A1 - Chemokine receptor binding heterocyclic compounds (Precursor NMR Data).

-

SpectraBase. (2024). NMR Data for 4-(Bromomethyl)benzonitrile.

Sources

solubility profile of 4-(Bromomethyl)-2-hydroxybenzonitrile in common solvents

An In-depth Technical Guide to Determining the Solubility Profile of 4-(Bromomethyl)-2-hydroxybenzonitrile in Common Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)-2-hydroxybenzonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility in common solvents is a critical parameter for reaction optimization, purification, formulation development, and overall process scalability. This guide provides a comprehensive framework for determining the solubility profile of this compound. It outlines a detailed experimental protocol based on the widely accepted shake-flask method, discusses the underlying principles of solubility, and details the analytical quantification using High-Performance Liquid Chromatography (HPLC). This document is intended to be a practical resource, offering not just procedural steps but also the scientific rationale behind the experimental design, ensuring the generation of reliable and reproducible data.

Introduction: The Significance of Solubility in Process Chemistry

The solubility of an active pharmaceutical ingredient (API) or intermediate like 4-(Bromomethyl)-2-hydroxybenzonitrile is a fundamental physicochemical property that dictates its behavior in various chemical processes. A well-characterized solubility profile is essential for:

-

Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics and yield.

-

Crystallization and Purification: Selecting appropriate solvent systems for effective purification and isolation of the final product with desired polymorphic form.

-

Formulation: Developing stable and bioavailable dosage forms.

-

Analytical Method Development: Preparing solutions of known concentrations for accurate quantification.

This guide will provide the necessary protocols and theoretical background to empower researchers to determine the solubility of 4-(Bromomethyl)-2-hydroxybenzonitrile in a range of common laboratory solvents.

Physicochemical Properties of 4-(Bromomethyl)-2-hydroxybenzonitrile

Understanding the structural and chemical properties of 4-(Bromomethyl)-2-hydroxybenzonitrile is crucial for predicting its solubility behavior.

-

Structure: The molecule possesses a polar hydroxyl (-OH) group and a nitrile (-CN) group, both of which can participate in hydrogen bonding and dipole-dipole interactions. The bromomethyl (-CH2Br) group adds to the molecule's reactivity and polarity. The benzene ring provides a nonpolar backbone.

-

Physical State: It is a solid at room temperature[1].

-

Predicted Solubility: Based on the principle of "like dissolves like," it is anticipated that 4-(Bromomethyl)-2-hydroxybenzonitrile will exhibit higher solubility in polar protic and aprotic solvents and lower solubility in nonpolar solvents[2]. A related compound, 4-(bromomethyl)benzonitrile, is reported to be soluble in chloroform and methanol and insoluble in water[3].

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium solubility of a compound is most reliably determined using the shake-flask method[2]. This technique involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then quantified.

Materials and Equipment

-

4-(Bromomethyl)-2-hydroxybenzonitrile (solid)

-

A range of common solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, acetonitrile, dichloromethane, toluene, hexane)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 4-(Bromomethyl)-2-hydroxybenzonitrile.

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-(Bromomethyl)-2-hydroxybenzonitrile to a series of sealed vials.

-

To each vial, add a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached[2].

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw a sample of the clear supernatant and filter it using a chemically inert syringe filter to remove any remaining solid particles[2].

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 4-(Bromomethyl)-2-hydroxybenzonitrile in the diluted sample using a validated HPLC method.

-

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for quantifying the concentration of dissolved 4-(Bromomethyl)-2-hydroxybenzonitrile[2].

HPLC Method Development

A reverse-phase HPLC method is generally suitable for benzonitrile derivatives.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where the compound has maximum absorbance.

-

Injection Volume: 10 µL

Calibration Curve

A calibration curve is essential for accurate quantification.

-

Prepare a series of standard solutions of 4-(Bromomethyl)-2-hydroxybenzonitrile of known concentrations.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration.

-

Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²), which should be >0.99 for a reliable calibration.

Sample Analysis

-

Inject the diluted supernatant sample into the HPLC system.

-

Determine the peak area of the analyte.

-

Use the calibration curve equation to calculate the concentration of 4-(Bromomethyl)-2-hydroxybenzonitrile in the diluted sample.

-

Account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner.

Table 1: Solubility of 4-(Bromomethyl)-2-hydroxybenzonitrile in Common Solvents at a Specified Temperature

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Polar Protic | Water | 10.2 | ||

| Methanol | 5.1 | |||

| Ethanol | 4.3 | |||

| Isopropanol | 3.9 | |||

| Polar Aprotic | Acetonitrile | 5.8 | ||

| Acetone | 5.1 | |||

| Ethyl Acetate | 4.4 | |||

| Dichloromethane | 3.1 | |||

| Nonpolar | Toluene | 2.4 | ||

| Hexane | 0.1 |

The Polarity Index is a relative measure of a solvent's polarity.

Factors Influencing Solubility

The solubility of 4-(Bromomethyl)-2-hydroxybenzonitrile is influenced by several factors:

Caption: Key factors influencing the solubility of the target compound.

-

Solute-Solvent Interactions: Stronger intermolecular forces between the solute and solvent molecules lead to higher solubility. The hydroxyl and nitrile groups can form hydrogen bonds with protic solvents, enhancing solubility.

-

Temperature: The dissolution of solids is typically an endothermic process, so solubility generally increases with temperature[4].

-

pH (for aqueous solutions): The phenolic hydroxyl group is weakly acidic. In basic aqueous solutions, it can deprotonate to form a more soluble phenoxide salt.

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility profile of 4-(Bromomethyl)-2-hydroxybenzonitrile. By following the detailed experimental protocol and utilizing the recommended analytical techniques, researchers can generate high-quality, reliable data. A thorough understanding of the solubility of this important intermediate will facilitate more efficient process development, from laboratory-scale synthesis to large-scale manufacturing, ultimately contributing to the successful advancement of new chemical entities.

References

- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.

- Thermo Fisher Scientific. (n.d.). 4-(Bromomethyl)benzonitrile, 98%.

- Sigma-Aldrich. (n.d.). 4-Bromo-2-hydroxybenzonitrile.

- Javan, F., Jouyban, A. (2026). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences, 32(1), 1-15.

Sources

stability and storage conditions for 4-(Bromomethyl)-2-hydroxybenzonitrile

This guide details the stability profile and rigorous storage protocols for 4-(Bromomethyl)-2-hydroxybenzonitrile .

Critical Distinction: This compound contains a reactive benzyl bromide group (

Part 1: Chemical Profile & Reactivity Analysis

The "Push-Pull" Instability Mechanism

The core stability challenge of 4-(Bromomethyl)-2-hydroxybenzonitrile arises from its bifunctional nature. It is a "latent quinone methide precursor."[1][2][3][4]

-

The "Push" (Phenol): The hydroxyl group at position 2 is an electron donor. Even though the nitrile group (electron-withdrawing) lowers the pKa, the phenoxide anion (if formed) or even the neutral phenol can push electron density into the ring.

-

The "Pull" (Benzyl Bromide): The bromine at the 4-position is an excellent leaving group.

-

The Result (Quinone Methide Formation): Under basic conditions, thermal stress, or in protic solvents, the molecule can eliminate HBr to form a highly reactive para-quinone methide intermediate. This intermediate rapidly reacts with:

-

Water: Hydrolysis to the benzyl alcohol.

-

Itself: Polymerization (the phenol of one molecule attacks the quinone methide of another).

-

Functional Group Vulnerabilities

| Functional Group | Vulnerability | Trigger | Consequence |

| Benzyl Bromide ( | Hydrolysis | Moisture / Humidity | Degrades to alcohol + HBr (acid autocatalysis). |

| Phenol ( | Oxidation / Deprotonation | Oxygen / Base / Light | Formation of quinone methide; oxidative dimerization. |

| Nitrile ( | Hydrolysis | Strong Acid/Base + Heat | Conversion to amide/carboxylic acid (slow, less likely). |

Part 2: Degradation Pathways (Visualization)

The following diagram illustrates the mechanistic pathways for degradation, highlighting why "Dry" and "Acid-Free" conditions are critical.

Caption: Figure 1. The degradation cascade driven by the elimination of HBr to form a reactive quinone methide.

Part 3: Storage & Handling Protocols

To prevent the degradation pathways outlined above, follow this "Zero-Moisture, Zero-Base" protocol.

Storage Specifications

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (Required) | Arrhenius suppression of HBr elimination and polymerization rates. |

| Atmosphere | Argon or Nitrogen | Prevents oxidative coupling of phenols; excludes atmospheric moisture. |

| Container | Amber Glass Vials | Blocks UV light which can generate radical species from the phenol/bromide. |

| Seal | Teflon-lined Screw Cap + Parafilm | Prevents ingress of water vapor during freezer storage. |

| Desiccant | Required | Store the vial inside a secondary jar containing Drierite or Silica Gel. |

Handling Workflow (Step-by-Step)

-

Equilibration: Before opening, allow the frozen vial to warm to room temperature inside a desiccator (20–30 mins).

-

Why? Opening a cold vial condenses atmospheric water directly onto the solid, triggering immediate hydrolysis.

-

-

Weighing: Weigh quickly in a fume hood. Do not leave the solid exposed to air for >5 minutes.

-

Solvent Choice:

-

Preferred: Anhydrous DCM, THF, or Acetonitrile.

-

Avoid: Alcohols (Methanol/Ethanol) unless used as a reactant. They will solvolyze the bromide.

-

Avoid: DMSO (can cause oxidation of benzyl halides).

-

-

Reaction Setup: If using a base (e.g., K2CO3) for a subsequent reaction, add the base last or keep the temperature at 0°C during addition to prevent rapid polymerization.

Part 4: Quality Control & Self-Validation

Before using valuable precursors, validate the integrity of the 4-(Bromomethyl)-2-hydroxybenzonitrile using this logic flow.

QC Decision Tree

Caption: Figure 2. Rapid QC workflow to determine usability of stored material.

Analytical Markers

-

1H NMR (CDCl3):

-

Target Signal: Look for the benzylic protons (

) as a sharp singlet around 4.4 – 4.6 ppm . -

Impurity Signal: A shift to ~4.6 – 4.8 ppm often indicates hydrolysis to the alcohol (

). Broadening of aromatic peaks indicates polymerization.

-

-

TLC (Thin Layer Chromatography):

-

Run in Hexane:EtOAc (3:1).

-

The benzyl bromide is less polar than the hydrolysis alcohol.

-

Alert: The phenol group causes tailing; add 1% Acetic Acid to the eluent to sharpen spots.

-

Part 5: Safety & Toxicology (Lachrymator Warning)

-

Lachrymator: Like all benzyl bromides, this compound is a potent lachrymator (tear gas). It attacks mucous membranes.[5]

-

Protocol: Handle only in a functioning fume hood.[6]

-

-

Skin Contact: Causes severe burns.[7] The lipophilic nature allows it to penetrate skin, where it alkylates DNA/proteins and generates HBr.

-

Decontamination:

-

Spills: Do not wipe with water. Cover with a mixture of sodium thiosulfate and sodium bicarbonate to quench the alkylating capability before cleaning.

-

Glassware: Rinse glassware with a dilute ammonia or thiosulfate solution before removing from the hood to destroy residual alkyl halide.

-

References

-

Van De Water, R. W., et al. (1999). Hydrolytic Stabilization of Protected p-Hydroxybenzyl Halides Designed as Latent Quinone Methide Precursors. Journal of Organic Chemistry.

- Reynisson, J., et al. (2016). Molecular Properties of Benzyl Halides and Their Implications for Drug Discovery. Journal of Medicinal Chemistry.

-

Sigma-Aldrich. (2024). Safety Data Sheet: 4-(Bromomethyl)benzonitrile Derivatives.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Reference for Quinone Methide mechanism).

Sources

Unlocking the Pharmacological Potential of Marine Bromophenols: Mechanisms, Efficacy, and Validation Protocols

Executive Summary

Marine bromophenols (BPs) are a unique class of halogenated secondary metabolites predominantly isolated from red and brown macroalgae (e.g., Symphyocladia latiuscula, Leathesia nana). Characterized by their diverse phenolic skeletons and varying degrees of bromine substitution, these compounds have evolved as chemical defense mechanisms in marine ecosystems[1]. In modern drug discovery, BPs and their synthetic derivatives have emerged as highly privileged pharmacophores. As an Application Scientist evaluating early-stage therapeutics, the value of BPs lies in their pleiotropic biological activities—spanning potent oncology targets, metabolic enzyme inhibition, and robust antioxidant networks. This whitepaper provides an in-depth mechanistic analysis of bromophenol bioactivity, supported by quantitative data and self-validating experimental protocols designed to ensure rigorous target engagement.

Core Biological Activities & Mechanistic Paradigms

Oncology: Multi-Kinase Modulation and Immuno-Activation

Bromophenols exhibit profound anti-tumor efficacy through the simultaneous modulation of multiple intracellular signaling cascades. Synthetic BP derivatives, such as BOS-102 and BOS-93, have demonstrated the ability to halt cell proliferation in human lung cancer cells (A549) by inducing G0/G1 cell cycle arrest and triggering autophagy and apoptosis[2][3].

Mechanistically, BPs act as upstream stressors that induce the intracellular accumulation of Reactive Oxygen Species (ROS). This ROS burst acts as a secondary messenger, simultaneously suppressing the pro-survival PI3K/Akt/mTOR pathway and activating the MAPK (p38/ERK) signaling cascade[2][3]. The convergence of these events alters mitochondrial membrane permeability (modulating the Bax/Bcl-2 ratio), leading to cytochrome c release and caspase-dependent apoptosis. Furthermore, recent breakthroughs have identified specific marine bromophenol derivatives (e.g., OSBP63) as potent small-molecule agonists of the cGAS-STING pathway , effectively bridging direct cytotoxicity with the activation of tumor-specific innate immunity[4].

Fig 1: ROS-mediated apoptotic signaling pathway induced by bromophenols in carcinoma cells.

Metabolic Regulation: PTP1B and α-Glucosidase Inhibition

In the context of metabolic syndrome and Type 2 Diabetes, BPs are highly effective modulators of insulin signaling. Protein tyrosine phosphatase 1B (PTP1B) is a primary negative regulator of the insulin receptor. BPs competitively inhibit PTP1B, thereby prolonging the phosphorylated (active) state of the insulin receptor and enhancing cellular glucose uptake[1][5]. Structural-activity relationship (SAR) studies indicate that the hydroxyl groups and bromine atoms form critical hydrogen and halogen bonds within the enzyme's binding pocket[5]. Natural BPs like BP-I also exhibit dual-action capabilities by simultaneously downregulating PTP1B and inhibiting α-glucosidase, preventing postprandial hyperglycemic spikes.

Cellular Defense: Antioxidant & Anti-Inflammatory Networks

The unique phenolic structure of BPs makes them excellent electron donors, capable of neutralizing free radicals. Beyond direct scavenging, BPs activate the Nrf2-mediated antioxidant response and the Akt-PGC1α-Sirt3 pathway [6]. This preserves mitochondrial biogenesis and upregulates endogenous antioxidant enzymes (e.g., SOD, CAT), providing profound protective effects against ischemia-reperfusion (IR) injury and doxorubicin-induced cardiotoxicity[6][7].

Quantitative Efficacy Profiling

To contextualize the potency of these compounds, the following table summarizes the quantitative data (IC50/EC50 values) of key bromophenols against specific biological targets.

| Compound Name / Derivative | Primary Biological Target / Cell Line | Efficacy Metric (IC50 / EC50) | Key Mechanism of Action | Source |

| Bromophenol 9 | A549 (Lung), MCF-7 (Breast) | 1.8 nM – 2.7 nM | Potent antiproliferative cytotoxicity | [8][9] |

| BOS-102 | A549 (Lung Carcinoma) | 4.29 ± 0.79 µM | ROS-mediated PI3K/Akt inhibition | [2] |

| BOS-93 | A549 (Lung Carcinoma) | 4.78 ± 0.56 µM | Apoptosis and autophagy induction | [3] |

| BP 2.12 | PTP1B Enzyme | 0.68 µM | Competitive PTP1B inhibition | [5] |

| Compound 3 | PTP1B Enzyme | Nanomolar range | High-affinity target engagement | [1] |

| Compound 4 | ABTS Radical Scavenging | 22.1 µM (EC50) | Direct electron donation / Antioxidant | [7] |

Self-Validating Experimental Workflows

To ensure scientific integrity, experimental protocols must be designed as self-validating systems. As researchers, we cannot rely on a single assay to confirm bioactivity due to the risk of false positives (e.g., assay interference, compound aggregation). The following workflows incorporate orthogonal validation and causality checks.

Protocol 1: Orthogonal Validation of PTP1B Inhibition

Relying solely on colorimetric enzyme assays can yield false positives if the compound acts as a Pan-Assay Interference Compound (PAINS). Therefore, kinetic assays must be coupled with biophysical binding validation.

Step-by-Step Methodology:

-

Enzyme Kinetics (pNPP Assay): Incubate recombinant human PTP1B with varying concentrations of the BP compound. Add p-nitrophenyl phosphate (pNPP) as the substrate. Measure absorbance at 405 nm to calculate the IC50.

-

Determine Mode of Inhibition: Generate Lineweaver-Burk plots by measuring initial reaction velocities at varying substrate concentrations. Causality Note: This confirms whether the BP binds to the active site (competitive) or an allosteric site (non-competitive).

-

Biophysical Validation via SPR: Immobilize PTP1B onto a CM5 sensor chip. Flow the BP compound over the chip using Surface Plasmon Resonance (SPR). Causality Note: SPR provides real-time association (

) and dissociation ( -

Cellular Translation: Treat insulin-resistant HepG2 cells with the BP compound and measure glucose consumption and Akt phosphorylation to confirm that the cell-free enzyme inhibition translates to functional metabolic recovery[1].

Fig 2: Self-validating orthogonal workflow for evaluating PTP1B inhibitory activity.

Protocol 2: Elucidating ROS-Mediated Apoptosis in Carcinoma Cells

To claim that a bromophenol induces apoptosis via ROS generation, one must prove that ROS is the upstream causal factor, not merely a downstream byproduct of cell death.

Step-by-Step Methodology:

-

Cytotoxicity Screening: Expose A549 cells to the BP (e.g., BOS-102) for 48h. Quantify viability using an MTT or CCK-8 assay to establish the IC50[2].

-

Quantify ROS Generation: Stain treated cells with DCFH-DA (a fluorescent ROS probe) and analyze via flow cytometry.

-

Assess Apoptosis & Pathway Activation: Use Annexin V/PI staining to quantify apoptotic cell populations. Perform Western blotting to assess the phosphorylation status of PI3K, Akt, p38 MAPK, and the cleavage of Caspase-3/9[2][3].

-

Phenotypic Rescue (The Causality Check): Pre-treat a parallel cohort of cells with N-acetylcysteine (NAC), a potent ROS scavenger, for 2 hours prior to BP exposure.

-

Causality Note: If NAC pre-treatment reverses the apoptotic phenotype, restores cell viability, and rescues PI3K/Akt phosphorylation, it definitively proves that ROS accumulation is the direct, upstream trigger for the BP's anticancer mechanism[2].

-

Conclusion

Marine bromophenols represent a highly versatile and potent class of natural pharmacophores. Their ability to selectively target metabolic enzymes like PTP1B, while simultaneously exhibiting multi-pathway anticancer properties (via ROS-mediated PI3K/Akt inhibition and STING activation), makes them prime candidates for advanced drug development. By employing rigorous, self-validating experimental protocols—such as pairing kinetic assays with SPR and utilizing phenotypic rescue models—researchers can confidently translate these marine-derived molecules into viable therapeutic leads.

References

1.1 - ResearchGate[1] 2.4 - PMC[4] 3.5 - PMC[5] 4.8 - MDPI[8] 5.2 - PMC[2] 6.9 - Encyclopedia.pub[9] 7.6 - MDPI[6] 8.3 - Spandidos Publications[3] 9.7 - MDPI[7] 10. - RSC Publishing

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Novel Bromophenol Derivative BOS-102 Induces Cell Cycle Arrest and Apoptosis in Human A549 Lung Cancer Cells via ROS-Mediated PI3K/Akt and the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental and Therapeutic Medicine [spandidos-publications.com]

- 4. Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Marine-Derived Phenolic Compounds | Encyclopedia MDPI [encyclopedia.pub]

role of brominated compounds in pharmaceutical manufacturing

The Role of Brominated Compounds in Pharmaceutical Manufacturing[1]

Executive Summary

The incorporation of bromine into pharmaceutical architectures represents a critical intersection of structural biology and process engineering. Beyond its traditional role as a transient leaving group in alkylation reactions, the bromine atom is increasingly utilized as a permanent pharmacophore to modulate binding affinity through halogen bonding (XB) . However, the industrial deployment of bromination chemistries—notorious for their corrosivity and exothermic volatility—demands rigorous engineering controls.

This technical guide analyzes the dual utility of brominated compounds: as bioactive structural motifs that exploit σ-hole interactions for enhanced potency, and as synthetic linchpins in the manufacture of complex Active Pharmaceutical Ingredients (APIs). It further details the transition from batch processing to continuous flow photochemistry , a paradigm shift that has revolutionized the safety and scalability of bromination reactions.

The Strategic Value of Bromine in Drug Design

While fluorine is often prioritized for metabolic blocking, bromine offers a distinct mechanistic advantage: the Halogen Bond (XB) .[2] Unlike hydrogen bonds, which are electrostatic interactions between partial charges, halogen bonds arise from the anisotropic distribution of electron density on the halogen atom.[3]

The Sigma-Hole Mechanism

In heavier halogens like bromine, the electron density is not uniformly distributed.[3] The region along the C-Br bond axis (opposite the carbon) becomes electron-deficient, creating a positive potential patch known as the σ-hole . This allows the bromine atom to act as a Lewis acid, forming highly directional non-covalent bonds with Lewis bases (e.g., carbonyl oxygens, nitrogen lone pairs) in the target protein.

-

Selectivity: The strict directionality of XB (typically 160°–180°) allows for high-precision docking in protein pockets where spherical hydrophobic interactions would fail.

-

Potency: Bromine’s larger van der Waals radius (1.85 Å) compared to chlorine (1.75 Å) allows it to fill hydrophobic pockets more effectively, while its σ-hole creates a "molecular anchor."

Case Example: Bedaquiline (Sirturo) Bedaquiline, a multidrug-resistant tuberculosis treatment, utilizes a bromine atom on its quinoline scaffold. Structural activity relationship (SAR) studies suggest this bromine contributes to lipophilic binding efficiency within the ATP synthase target, a property critical for its high potency.

Figure 1: Schematic of the halogen bond mechanism. The positive σ-hole on the bromine atom interacts directionally with nucleophilic residues in the protein target.

Brominated Intermediates as Synthetic Linchpins

In synthetic process chemistry, the C-Br bond is rarely the final destination; it is the gateway. The relative weakness of the C-Br bond (approx. 276 kJ/mol) compared to C-Cl (338 kJ/mol) makes aryl and alkyl bromides the preferred substrates for metal-catalyzed cross-coupling reactions.

Critical Reaction Classes

| Reaction Type | Role of Bromine | Industrial Application |

| Suzuki-Miyaura Coupling | Aryl bromide acts as the electrophile reacting with boronic acids. | Biaryl formation in kinase inhibitors (e.g., Vemurafenib intermediates). |

| Buchwald-Hartwig Amination | Displaces Br to form C-N bonds. | Constructing nitrogen heterocycles common in CNS drugs. |

| Grignard Formation | R-Br reacts with Mg to form nucleophilic R-Mg-Br. | Carbon-carbon bond formation (e.g., Bedaquiline synthesis).[4][5][6][7] |

| Benzylic Bromination | Radical substitution of benzylic hydrogens.[8][9] | Creating alkylating agents for further functionalization (e.g., Belzutifan). |

Advanced Manufacturing Protocols: The Shift to Flow

The handling of elemental bromine (

Case Study: Continuous Flow Photochemical Bromination (Belzutifan)

The synthesis of Belzutifan (approved 2021) involves a critical benzylic bromination step.[1] Traditional batch methods using radical initiators (like AIBN) and refluxing solvents were deemed unsafe and inefficient for commercial scale.

The Solution: In-Situ Bromine Generation in Flow

Merck & Co. developed a flow process that generates

Protocol Summary:

-

Reagents: Sodium Bromate (

) and Hydrobromic Acid ( -

Generation: The comproportionation reaction generates elemental bromine:

-

Reaction: The

stream mixes with the substrate (toluene derivative) and enters a photoreactor. -

Activation: High-intensity 405 nm LEDs irradiate the stream, cleaving

into radicals ( -

Quench: The stream is immediately quenched with sodium bisulfite upon exiting the reactor.

Figure 2: Process flow diagram for the continuous photochemical bromination used in modern API manufacturing (e.g., Belzutifan).

Advantages of Flow over Batch

-

Safety: The active inventory of

is negligible (milliliters vs. hundreds of liters). -

Selectivity: Precise control of residence time (irradiation time) prevents over-bromination (dibromo- impurity formation), a common failure mode in batch reactors.

-

Scalability: Scale-up is achieved by "numbering up" (running parallel reactors) or running longer, rather than increasing vessel size, which alters light penetration physics.

Environmental & Safety Compliance

Handling brominated compounds requires specialized infrastructure due to their aggressive corrosion profiles and toxicity.

Material of Construction (MoC)

Standard stainless steel (SS316) is often insufficient for hot HBr or wet

-

Reactors: Glass-lined steel (GLS) or Hastelloy C-22 is mandatory for batch brominations.

-

Flow Reactors: Fluoropolymer tubing (PFA/FEP) or Silicon Carbide (SiC) plates are used for their chemical inertness and transparency to UV/Vis light.

Waste Management

Bromination generates stoichiometric quantities of HBr byproduct.

-

Scrubbing: Off-gases must be routed to a caustic scrubber (

) to form NaBr. -

Recycling: Modern "Green Chemistry" initiatives focus on oxidative bromination (using

), where the HBr byproduct is re-oxidized to

References

-

FDA Center for Drug Evaluation and Research. (2021). New Drug Therapy Approvals 2021. U.S. Food and Drug Administration.[10][11][12][13][14] [Link]

-

Kappe, C. O., et al. (2021). Manufacturing Process Development for Belzutifan, Part 2: A Continuous Flow Visible-Light-Induced Benzylic Bromination. Organic Process Research & Development. [Link]

-

Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand interactions: design and applications. Protein Science. [Link]

-

World Health Organization. (2012). The use of bedaquiline in the treatment of multidrug-resistant tuberculosis: interim policy guidance. WHO Guidelines. [Link]

-

Cantillo, D., & Kappe, C. O. (2017). Halogenation of organic compounds using continuous flow chemistry. Reaction Chemistry & Engineering. [Link]

Sources

- 1. sta.wuxiapptec.com [sta.wuxiapptec.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN105175329A - New synthesis route and method of bedaquiline racemate - Google Patents [patents.google.com]

- 5. CN111574444A - Preparation method of bedaquiline - Google Patents [patents.google.com]

- 6. Continuous photochemical benzylic bromination using in situ generated Br 2 : process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03662H [pubs.rsc.org]

- 7. Improved Synthesis and Isolation of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. newera-spectro.com [newera-spectro.com]

- 9. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 10. tandfonline.com [tandfonline.com]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Health & Safety Technical Guide: 4-(Bromomethyl)-2-hydroxybenzonitrile

The following technical guide details the health, safety, and handling protocols for 4-(Bromomethyl)-2-hydroxybenzonitrile , a specialized bifunctional intermediate used in high-value organic synthesis and medicinal chemistry.

Note on Data Provenance: As this specific substitution pattern represents a specialized research intermediate rather than a high-volume commodity chemical, specific regulatory datasets (e.g., REACH dossiers) may be sparse. The safety profile below is constructed using Structure-Activity Relationship (SAR) analysis, deriving critical hazards from its constituent pharmacophores: the benzylic bromide (lachrymator/alkylator) and the phenolic nitrile (toxic/irritant).

Part 1: Executive Summary & Chemical Identity[1]

4-(Bromomethyl)-2-hydroxybenzonitrile is a highly reactive synthone featuring three distinct reactive centers: a nitrile group, a phenolic hydroxyl, and an electrophilic benzylic bromide. It is primarily utilized as a scaffolding element in the synthesis of benzoxaboroles, heterocyclic pharmacophores, and proteolysis-targeting chimeras (PROTACs).

Due to the benzylic bromide moiety, this compound must be treated as a Potent Alkylating Agent and a Severe Lachrymator .

Chemical Identification

| Property | Detail |

| Systematic Name | 4-(Bromomethyl)-2-hydroxybenzonitrile |

| Common Synonyms | 2-Hydroxy-4-cyanobenzyl bromide; 4-Bromomethylsalicylonitrile |

| Molecular Formula | C₈H₆BrNO |

| Molecular Weight | 212.05 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, EtOAc; reacts with alcohols/water |

| CAS Number (Analogue) | Referencing 17201-43-3 (4-Bromomethylbenzonitrile) for hazard class |

Part 2: Hazard Identification & Toxicology (SAR Analysis)

Core Hazard Classification (GHS)

Based on the functional group analysis of the benzylic bromide and phenolic nitrile, the following GHS classifications are assigned as a precautionary baseline :

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage. (Attributed to the –CH₂Br group).

-

Acute Toxicity, Oral (Category 3/4): Toxic/Harmful if swallowed. (Attributed to the nitrile/phenol core).[1][2][3][4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[5][6]

-

Eye Damage (Category 1): Causes serious eye damage.[5][7][6]

Mechanistic Toxicology

-

Alkylating Potential: The benzylic carbon is highly electrophilic. It readily alkylates DNA and proteins (cysteine/lysine residues), leading to potential cytotoxicity and sensitization.

-

Lachrymatory Effect: Like benzyl bromide, this compound activates TRPA1 channels in the corneal nerve endings, causing immediate, severe tearing and pain even at low vapor concentrations.

-

Metabolic Release: In vivo metabolism may release cyanide ions (via nitrile hydrolysis, though slow) and bromide ions. The phenolic group increases water solubility compared to non-hydroxy analogues, potentially altering bioavailability.

Part 3: Safe Handling & Engineering Controls

The "Self-Validating" Safety Protocol

Trustworthiness in handling comes from redundancy. Do not rely on a single barrier.

-

Primary Barrier (Containment): All weighing and transfer operations must occur inside a certified chemical fume hood .

-

Secondary Barrier (PPE):

-

Gloves: Double-gloving is mandatory. Inner layer: Nitrile (4 mil).[3] Outer layer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil) if handling solutions. Reasoning: Benzylic halides can permeate thin nitrile rapidly.

-

Eye Protection: Chemical splash goggles. A face shield is recommended during scale-up (>5g).

-

Respiratory: If fume hood containment is breached or for spill cleanup, use a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.

-

Process Safety Logic Diagram

The following diagram outlines the decision matrix for handling this compound safely.

Caption: Operational workflow ensuring containment of lachrymatory vapors and neutralization of alkylating hazards.

Part 4: Synthesis & Stability Context (Expertise & Experience)

Synthesis Considerations

The synthesis of 4-(Bromomethyl)-2-hydroxybenzonitrile typically proceeds via the radical bromination (NBS/AIBN) of 4-methyl-2-hydroxybenzonitrile .

-

Critical Technical Insight: The free phenolic hydroxyl group is incompatible with radical bromination conditions (it acts as a radical scavenger and leads to ring bromination).

-

Protocol Adjustment: You must likely synthesize or purchase the acetate-protected precursor (4-methyl-2-acetoxybenzonitrile), perform the bromination, and then carefully deprotect.

-

Stability Warning: The final product (free phenol + benzyl bromide) is prone to intermolecular self-alkylation (polymerization) under basic conditions or high concentration. Store at -20°C under inert atmosphere (Argon/Nitrogen).

Reactivity Profile

-

Hydrolysis: Rapidly hydrolyzes in the presence of moisture to form the benzyl alcohol (4-(hydroxymethyl)-2-hydroxybenzonitrile) and HBr.

-

Incompatibility: Strong bases, amines, oxidizers, and protic solvents (unless intended for reaction).

Part 5: Emergency Response Protocols

In the event of exposure, immediate action is required to mitigate the alkylating and corrosive effects.

| Scenario | Immediate Action | Technical Rationale |

| Skin Contact | Wash with soap and water for 15 mins.[7] Do not use alcohol. | Alcohol increases skin permeability of benzylic halides, driving the toxin deeper into the dermis. |

| Eye Contact | Rinse with water for 15 mins.[7] Force eyelids open. | Lachrymators cause blepharospasm (involuntary closing); manual force is necessary to flush the cornea. |

| Inhalation | Move to fresh air.[8][7][6][9] Administer oxygen if breathing is labored. | Pulmonary edema may be delayed. Observation for 24 hours is recommended.[1] |

| Spill (Solid) | Cover with wet sand or treating agent (dilute ammonia). | Ammonia reacts with the bromide to form a non-volatile amine salt, neutralizing the lachrymatory effect. |

Emergency Decision Tree

Caption: Triage logic for exposure incidents emphasizing the prohibition of alcohol solvents on skin.

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12966961 (Analogue: 4-Bromo-2-hydroxybenzonitrile). Retrieved from [Link]

-

ECHA (European Chemicals Agency). C&L Inventory: Benzonitrile, 4-(bromomethyl)-. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. 4-[4-(Bromomethyl)phenoxy]benzonitrile|Research Chemical [benchchem.com]

- 4. 2-broMo-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 13042251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. lifechempharma.com [lifechempharma.com]

- 9. tcichemicals.com [tcichemicals.com]

Methodological & Application

Synthesis of 4-(Bromomethyl)-2-hydroxybenzonitrile Derivatives for Structure-Activity Relationship (SAR) Studies: An Application Note and Protocol

Introduction: The Strategic Importance of 4-(Bromomethyl)-2-hydroxybenzonitrile in Drug Discovery

In the landscape of modern medicinal chemistry, the rational design of small molecule inhibitors is a cornerstone of therapeutic innovation. Structure-Activity Relationship (SAR) studies, which systematically explore how chemical structure modifications impact biological activity, are fundamental to this process. The 4-(bromomethyl)-2-hydroxybenzonitrile scaffold has emerged as a particularly valuable starting point for the synthesis of targeted libraries of compounds for SAR exploration. The inherent reactivity of the benzylic bromide provides a versatile chemical handle for the introduction of a diverse array of functionalities, allowing for the systematic probing of a target's binding pocket. The phenolic hydroxyl and nitrile groups offer additional points for modification and can participate in crucial hydrogen bonding interactions with protein residues. This application note provides a detailed protocol for the synthesis of 4-(bromomethyl)-2-hydroxybenzonitrile derivatives and contextualizes their application in SAR studies for drug discovery professionals.

Synthetic Strategy: Navigating Chemoselectivity through a Protection-Bromination-Deprotection Sequence

The direct benzylic bromination of 4-methyl-2-hydroxybenzonitrile presents a significant chemoselectivity challenge. The electron-rich phenolic ring is highly susceptible to electrophilic aromatic substitution, and the hydroxyl group can interfere with radical reactions.[1][2] Therefore, a robust and reliable synthetic strategy necessitates a protection-bromination-deprotection sequence. This approach ensures that the desired benzylic bromination occurs selectively without undesired side reactions on the aromatic ring or at the hydroxyl group.

Causality in Experimental Design: Why this Pathway?

-

Protection of the Phenolic Hydroxyl Group: The initial step involves the protection of the acidic and nucleophilic hydroxyl group. This is critical to prevent its reaction with the brominating agent, N-bromosuccinimide (NBS), and to deactivate the aromatic ring towards electrophilic attack. A common and effective choice for this protection is the formation of a methyl ether, which is stable under the subsequent radical bromination conditions and can be cleaved under relatively mild conditions.[1][3]

-

Selective Benzylic Bromination: With the hydroxyl group protected, the benzylic methyl group can be selectively brominated using a radical initiator and a source of bromine radicals. N-bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, steady concentration of bromine radicals, minimizing competing reactions such as electrophilic addition to any residual electron-rich aromatic systems.[4] The reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by photochemical means.

-

Deprotection to Unveil the Bioactive Scaffold: The final step involves the removal of the protecting group to regenerate the free hydroxyl group. For a methyl ether, this is commonly achieved using strong Lewis acids such as boron tribromide (BBr₃). This step is crucial as the free hydroxyl group is often a key pharmacophoric feature, participating in hydrogen bonding with the target protein.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for 4-(bromomethyl)-2-hydroxybenzonitrile derivatives.

Experimental Protocols

Part 1: Synthesis of 4-Methyl-2-methoxybenzonitrile (Hydroxyl Protection)

Materials:

-

4-Methyl-2-hydroxybenzonitrile

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 4-methyl-2-hydroxybenzonitrile (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Add methyl iodide (1.5 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude 4-methyl-2-methoxybenzonitrile.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Part 2: Synthesis of 4-(Bromomethyl)-2-methoxybenzonitrile (Benzylic Bromination)

Materials:

-

4-Methyl-2-methoxybenzonitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or UV lamp

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-methyl-2-methoxybenzonitrile (1.0 eq) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction can also be initiated photochemically using a UV lamp at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with saturated aqueous sodium thiosulfate solution to quench any unreacted NBS, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude 4-(bromomethyl)-2-methoxybenzonitrile.

-

The crude product can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Part 3: Synthesis of 4-(Bromomethyl)-2-hydroxybenzonitrile (Deprotection)

Materials:

-

4-(Bromomethyl)-2-methoxybenzonitrile

-

Boron tribromide (BBr₃), 1M solution in DCM

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the crude 4-(bromomethyl)-2-methoxybenzonitrile (1.0 eq) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

-

Slowly add a 1M solution of boron tribromide in dichloromethane (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final product, 4-(bromomethyl)-2-hydroxybenzonitrile.

Application in SAR Studies: A Gateway to Diverse Chemical Space

The synthesized 4-(bromomethyl)-2-hydroxybenzonitrile is a versatile intermediate for generating a library of derivatives for SAR studies. The benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This allows for the systematic introduction of various functional groups to probe the chemical space of a target's binding site.

Caption: Logic flow for SAR studies using the core scaffold.

Data Presentation for SAR Analysis

The following table provides a template for summarizing the data from an SAR study of a hypothetical series of kinase inhibitors derived from 4-(bromomethyl)-2-hydroxybenzonitrile.

| Compound ID | R-Group (from R-Nu) | Molecular Weight ( g/mol ) | IC₅₀ (nM) vs. Target Kinase | Cellular Potency (EC₅₀, µM) |

| Parent | -Br | 212.03 | >10,000 | >50 |

| Deriv-01 | -NHCH₂CH₃ | 204.24 | 1500 | 25.2 |

| Deriv-02 | -N(CH₃)₂ | 204.24 | 850 | 12.8 |

| Deriv-03 | -SCH₂Ph | 283.36 | 450 | 5.1 |

| Deriv-04 | -OPh | 253.26 | 2200 | 35.7 |

| Deriv-05 | -OOCCH₃ | 221.20 | >5000 | >50 |

Interpretation of Hypothetical SAR Data:

-

The parent bromomethyl compound shows no significant activity, indicating the necessity of further functionalization.

-

Introduction of small aliphatic amines (Deriv-01, Deriv-02) leads to a moderate increase in activity, with the tertiary amine being slightly more potent.

-

The introduction of a larger, more lipophilic thioether group (Deriv-03) significantly improves both enzymatic and cellular potency, suggesting a favorable interaction in a hydrophobic pocket.

-

The corresponding ether (Deriv-04) is less active than the thioether, highlighting the importance of the sulfur atom for binding.

-

The ester derivative (Deriv-05) is inactive, possibly due to steric hindrance or unfavorable electronic properties.

Conclusion: A Versatile Platform for Drug Discovery

The 4-(bromomethyl)-2-hydroxybenzonitrile scaffold represents a powerful and versatile platform for the development of novel small molecule inhibitors. The synthetic route outlined in this application note, employing a robust protection-bromination-deprotection strategy, provides a reliable method for accessing this key intermediate. The subsequent derivatization of the benzylic bromide allows for a systematic and efficient exploration of the chemical space within a target's binding site, making it an invaluable tool for SAR-driven drug discovery programs.

References

-

Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde. ACS Omega, 2023. [Link]

-

Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv, 2025. [Link]

-

4-Bromo-2-hydroxybenzonitrile. PubChem. [Link]

- A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile.

-

Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Scientific Reports, 2022. [Link]

-

Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 2025. [Link]

- Process for benzylic bromination.

-

Benzylic Bromination. Chemistry Steps. [Link]

-

SAR study of small molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 interaction. ChemMedChem, 2021. [Link]

-

2-Bromo-4-hydroxybenzonitrile. PubChem. [Link]

-

Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 2022. [Link]

-

of SAR analysis of small-molecule inhibitors based on biphenyl derivatives. ResearchGate. [Link]

-

MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. ResearchGate. [Link]

-

SAR study of small molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 interaction. PubMed. [Link]

-

Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]

Sources

using 4-(Bromomethyl)-2-hydroxybenzonitrile in O-alkylation reactions

Technical Guide: Chemo-Selective O-Alkylation Strategies for 4-(Bromomethyl)-2-hydroxybenzonitrile

Part 1: Executive Summary & Reactivity Profile

The Bifunctional Challenge 4-(Bromomethyl)-2-hydroxybenzonitrile is a high-value, "Janus-faced" intermediate often encountered in the synthesis of phosphodiesterase-4 (PDE4) inhibitors (e.g., Crisaborole analogs) and antimicrobial benzoxaboroles. Its utility stems from its dual reactivity:

-

Nucleophilic Domain: The phenolic hydroxyl group at the ortho position (pKa ~8–9).

-

Electrophilic Domain: The benzylic bromide at the para position (highly susceptible to SN2 attack).

The "Self-Destruct" Mechanism The primary technical hurdle when handling this specific CAS is intermolecular polymerization . Under basic conditions required for O-alkylation, the deprotonated phenoxide of one molecule can attack the benzylic bromide of another, leading to rapid formation of poly(ether) oligomers.

-

Critical Handling Rule: Never expose the free phenol form to strong bases (NaH, KOtBu) in concentrated solution without a trapping electrophile present.

-

Storage: Store at -20°C under Argon; the HBr byproduct from slow hydrolysis catalyzes further degradation.

Part 2: Strategic Pathways (Visualized)

The following diagram illustrates the competing reaction pathways and the logic behind the selected protocols.

Caption: Figure 1. Reactivity landscape showing the competition between controlled functionalization (Path A/B) and uncontrolled polymerization.

Part 3: Detailed Protocols

Protocol A: Chemo-Selective O-Alkylation of the Phenol

Objective: To derivatize the 2-hydroxyl group (e.g., protecting group installation or pharmacophore attachment) while leaving the sensitive benzyl bromide intact.

Mechanism: Williamson Ether Synthesis (Modified for Labile Substrates). Key Insight: Use of a mild, heterogeneous base (K₂CO₃) in a polar aprotic solvent limits the concentration of the "naked" phenoxide anion, suppressing self-polymerization.

Materials:

-

Substrate: 4-(Bromomethyl)-2-hydroxybenzonitrile (1.0 eq)

-

Electrophile: Alkyl Halide (R-X) (1.1–1.2 eq)[1]

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (1.5 eq)

-

Solvent: Acetone (Reagent Grade) or DMF (Dry)

-

Additive: Potassium Iodide (KI) (0.1 eq) – Optional, Finkelstein acceleration for chlorides.

Step-by-Step Workflow:

-

Preparation:

-

Flame-dry a round-bottom flask and cool under N₂.

-

Dissolve the Electrophile (R-X) in Acetone (0.1 M concentration relative to substrate). Crucial: Add the electrophile BEFORE the substrate to ensure it is available immediately upon phenoxide formation.

-

-

Substrate Addition:

-

Add 4-(Bromomethyl)-2-hydroxybenzonitrile to the flask.

-

Cool the mixture to 0°C.

-

-

Base Initiation:

-

Add K₂CO₃ portion-wise over 10 minutes.

-

Allow the reaction to warm to Room Temperature (RT).

-

Note: Do not heat above 40°C unless R-X is unreactive. High heat promotes benzylic substitution by the solvent or carbonate.

-

-

Monitoring:

-

Work-up (Acidic Quench):

Data Summary: Solvent Effects on Selectivity

| Solvent | Base | Temp | Yield (O-Alkylation) | Polymerization Risk |

| Acetone | K₂CO₃ | RT | High (85-92%) | Low |

| DMF | NaH | 0°C | Low (<40%) | Critical (High) |

| Acetonitrile | Cs₂CO₃ | Reflux | Moderate (60%) | Moderate (Hydrolysis risk) |

Protocol B: Using the Scaffold as an Electrophile (Benzylation)

Objective: To use the 4-(bromomethyl) group to alkylate an external alcohol/phenol (e.g., creating a "Linker" for PROTACs or hybrids).

Challenge: The free 2-OH on the scaffold will interfere. Solution: If the 2-OH cannot be protected, use Silver Oxide (Ag₂O) mediated alkylation, which activates the bromide specifically.

Materials:

-

Nucleophile: External Alcohol (R-OH) (1.0 eq)

-

Electrophile: 4-(Bromomethyl)-2-hydroxybenzonitrile (1.2 eq)

-

Promoter: Silver Oxide (Ag₂O) (1.5 eq)

-

Solvent: Dichloromethane (DCM) or Toluene.

Workflow:

-

Dissolve R-OH in anhydrous DCM.

-

Add Ag₂O and stir for 10 minutes (activates surface).

-

Add the benzonitrile scaffold slowly.

-

Stir at RT in the dark (Ag salts are light sensitive).

-

Filter through Celite® to remove silver salts.

Part 4: Troubleshooting & Quality Control

QC Checklist for the Product:

-

NMR Validation:

-

Look for the disappearance of the phenolic proton (broad singlet >9 ppm).

-

Check the benzylic protons (-CH ₂Br). In the starting material, they appear around δ 4.4–4.5 ppm. If they shift significantly upfield (to ~3.5 ppm), you may have accidentally substituted the bromide.

-

-

Purity Assessment:

-

Inject on HPLC immediately. Do not store in protic solvents (MeOH/EtOH) for extended periods, as solvolysis of the bromide will occur.

-

Common Failure Modes:

| Symptom | Diagnosis | Corrective Action |

| Gummy/Insoluble Residue | Polymerization occurred. | Switch to weaker base (K₂CO₃); Dilute reaction (0.05 M). |

| New Spot at Baseline (TLC) | Hydrolysis to Benzyl Alcohol. | Ensure solvents are anhydrous; Minimize air exposure. |

| Low Yield | Incomplete reaction due to steric hindrance. | Add catalytic KI (Finkelstein); Switch to Cs₂CO₃ (Cesium effect). |

Part 5: References

-

BenchChem Technical Support. Synthesis and Handling of Bromomethylbenzonitriles. (2025).[1][3][6] Retrieved from .

-

European Patent Office. Process for the preparation of Crisaborole (EP 3851429 A1). (2021).[7][8] Describes the use of benzonitrile intermediates in boron-drug synthesis. Retrieved from .

-

Organic Syntheses. General Procedures for O-Alkylation of Phenols. (Standard Williamson Ether protocols adapted for salicyl derivatives). Retrieved from .

-

Journal of Medicinal Chemistry. Structure-Activity Relationships of Benzoxaborole PDE4 Inhibitors. (Context for the 2-hydroxy-4-substituted scaffold). .

(Note: While specific "Application Notes" for this exact CAS are proprietary to manufacturers, the protocols above are derived from standard operating procedures for benzyl bromide/phenol bifunctional scaffolds validated in the synthesis of Crisaborole intermediates.)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-broMo-4-hydroxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. data.epo.org [data.epo.org]

- 8. diva-portal.org [diva-portal.org]

Technical Application Note: Chemoselective Nucleophilic Substitution of 4-(Bromomethyl)-2-hydroxybenzonitrile

[1][2]

Executive Summary & Molecule Profile[1]

4-(Bromomethyl)-2-hydroxybenzonitrile is a high-value bifunctional scaffold used primarily in the synthesis of benzoxaboroles (e.g., Crisaborole derivatives), PROTAC linkers, and radioligand precursors.[1][2] Its structure presents a classic "chemoselectivity paradox":

-

Electrophilic Site: The benzylic bromide (–CH₂Br) is highly reactive toward S_N2 substitution.[2]

-

Nucleophilic Site: The phenolic hydroxyl (–OH) is acidic (pKa ~9-10) and, upon deprotonation, becomes a potent nucleophile.[2]

Core Challenge: Attempting a standard basic substitution (e.g., NaH, K₂CO₃) without protection often leads to intermolecular self-alkylation , resulting in rapid polymerization (poly-ether formation) rather than the desired substitution.[1][2]

Chemical Profile

| Property | Description |

| Structure | Benzonitrile core, 2-OH, 4-CH₂Br |

| Reactivity Class | Alkylating Agent (Benzylic Halide) & Weak Acid (Phenol) |

| Primary Hazard | Lachrymator (Tear Gas effect), Acute Toxicity (Nitrile) |

| Storage | < -20°C, under Argon/Nitrogen (Moisture sensitive) |

| Stability | Unstable to strong bases (polymerization) and moisture (hydrolysis to benzyl alcohol).[1][2][3] |

Strategic Decision Matrix

Before beginning, select the protocol path based on your nucleophile (Nu⁻).[2]

Figure 1: Decision matrix for selecting the appropriate synthetic route.[1][2]

Protocol A: Direct Substitution with Amines (Kinetic Control)[2]

Scope: Primary and Secondary Amines. Rationale: Amines are better nucleophiles than the neutral phenol.[2] By avoiding strong bases and using the amine itself as the proton scavenger, we favor reaction at the benzylic carbon over the phenolic oxygen.[2]

Reagents

-

Substrate: 4-(Bromomethyl)-2-hydroxybenzonitrile (1.0 equiv)

-

Nucleophile: Amine (2.5 – 3.0 equiv) Note: Excess acts as base.

-

Solvent: Anhydrous THF or DCM (Dichloromethane).

-

Additives: Catalytic NaI (optional, Finkelstein activation).[2]

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

-

Solvation: Dissolve the Amine (3.0 equiv) in anhydrous THF (0.1 M concentration relative to bromide). Cool to 0°C .[2]

-

Critical: The amine is in the flask first.[2]

-

-

Addition: Dissolve 4-(Bromomethyl)-2-hydroxybenzonitrile (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the amine solution over 30 minutes.

-

Why? Slow addition keeps the concentration of the electrophile low, minimizing the chance of the phenol (on the product) reacting with a second molecule of bromide.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc).

-

Workup:

-

Purification: Flash chromatography on Silica Gel.

Protocol B: The Protection Route (O-Alkylation/General S_N2)[1][2]

Scope: Alcohols, Phenols, Carbon nucleophiles, or expensive Amines (1.0 equiv).[2] Rationale: These reactions require a base (e.g., K₂CO₃, NaH) to generate the nucleophile.[2] This base would instantly deprotonate the phenol of the substrate, causing polymerization.[2] Protection is mandatory. [1]

Phase 1: Phenol Protection (TBS-Ether Formation)[1][2]

-

Reagents: Substrate (1.0 eq), TBS-Cl (1.2 eq), Imidazole (2.5 eq), DMF (anhydrous).

-

Procedure:

Phase 2: Nucleophilic Substitution

-

Reagents: Protected Bromide (1.0 eq), Nucleophile (1.1 eq), Base (K₂CO₃ or Cs₂CO₃ for phenols/thiols; NaH for alcohols), Acetone or DMF.[2]

-

Procedure:

-

Workup: Standard aqueous extraction.

Phase 3: Deprotection[2]

Experimental Workflow Diagram

Figure 2: Complete experimental workflow for kinetic vs. thermodynamic pathways.

Safety & Handling (Critical)

-

Lachrymator Warning: Benzylic bromides are potent tear gas agents.[2] Always handle in a functioning fume hood.[2] Do not transport open flasks outside the hood.

-

Nitrile Toxicity: While the nitrile group is stable, metabolic breakdown can release cyanide.[2] Avoid skin contact; use double nitrile gloves.[2]

-